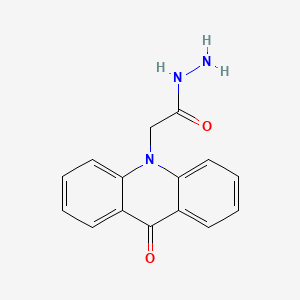

2-(9-oxoacridin-10(9H)-yl)acetohydrazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H13N3O2 |

|---|---|

Molecular Weight |

267.28 g/mol |

IUPAC Name |

2-(9-oxoacridin-10-yl)acetohydrazide |

InChI |

InChI=1S/C15H13N3O2/c16-17-14(19)9-18-12-7-3-1-5-10(12)15(20)11-6-2-4-8-13(11)18/h1-8H,9,16H2,(H,17,19) |

InChI Key |

RIVUQDWPRSTREQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 9 Oxoacridin 10 9h Yl Acetohydrazide

Primary Synthetic Routes to 2-(9-oxoacridin-10(9H)-yl)acetohydrazide

The synthesis of this compound is typically achieved through a two-step process commencing with the readily available acridone (B373769) scaffold. This process involves the introduction of an ester-containing side chain at the N-10 position, followed by conversion of the ester to the desired hydrazide.

Acridone N-Alkylation and Intermediate Ester Preparation

The initial step involves the N-alkylation of the acridone ring. Acridone is reacted with an alkyl haloacetate, such as ethyl or butyl chloroacetate, under basic conditions to yield the corresponding acridone-N-acetate ester. The reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated nitrogen atom of the acridone attacks the electrophilic carbon of the alkyl chloroacetate.

Commonly, a base like potassium carbonate or sodium hydride is used in a polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF) to facilitate the reaction. The resulting intermediate, an alkyl 2-(9-oxoacridin-10(9H)-yl)acetate, is a crucial precursor for the final compound.

Table 1: Typical Reaction Conditions for Acridone N-Alkylation

| Reactant | Reagent | Base | Solvent | Condition | Product |

| Acridone | Ethyl Chloroacetate | K₂CO₃ | Acetone | Reflux | Ethyl 2-(9-oxoacridin-10(9H)-yl)acetate |

| Acridone | 2-Chloro-N-phenylacetamides | NaH | DMF | Reflux | 2-(9-Oxoacridin-10(9H)-yl)-N-phenyl acetamides |

Hydrazinolysis of Acridone Esters

The second and final step in the primary synthesis is the hydrazinolysis of the intermediate acridone ester. The alkyl 2-(9-oxoacridin-10(9H)-yl)acetate is treated with hydrazine (B178648) hydrate (B1144303), typically in an alcoholic solvent like ethanol, under reflux conditions. This reaction efficiently converts the ester functional group into the acetohydrazide moiety, yielding the target compound, this compound.

The kinetics of the liquid-phase hydrazinolysis of butyl 2-(9-oxoacridin-10(9H)-yl)acetate have been investigated to understand the reaction mechanism. Theoretical calculations using the GAMESS program predicted an activation energy of 60.47 kJ/mol for the formation of this compound.

Experimental studies confirmed that the reaction follows the kinetics of a second-order bimolecular substitution. The activation energy was determined experimentally from the Arrhenius dependence in the temperature range of 298–343 K, with a value of 15.78 kJ/mol. The proposed mechanism, based on these kinetic data, involves a direct bimolecular reaction between the ester and hydrazine hydrate. A comparison with a substituted acridone, butyl 2-(2-methyl-9-oxoacridin-10(9H)-yl)ethanoate, showed that the presence of a methyl group lowers the activation energy and increases the reaction rate.

Table 2: Activation Energies for Hydrazinolysis of Acridone Esters

| Compound | Theoretical Activation Energy (kJ/mol) | Experimental Activation Energy (kJ/mol) |

| Butyl 2-(9-oxoacridin-10(9H)-yl)acetate | 60.47 | 15.78 |

| Butyl 2-(2-methyl-9-oxoacridin-10(9H)-yl)acetate | 27.09 | 7.24 |

Derivatization Strategies Utilizing this compound as a Synthon

The title compound is a versatile building block, primarily due to the reactivity of the terminal -NH₂ group of the hydrazide moiety. This allows for its use in synthesizing a wide range of derivatives, including N-acylhydrazones and various fused heterocyclic systems.

Synthesis of N-Acylhydrazone Derivatives

A common derivatization strategy is the synthesis of N-acylhydrazones. This is achieved through the condensation reaction of this compound with various aldehydes or ketones. The reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid, to afford the corresponding N'-benzylidene-2-(9-oxoacridin-10(9H)-yl)acetohydrazide derivatives. These N-acylhydrazone compounds are recognized as important scaffolds in medicinal chemistry. The formation of the acylhydrazone backbone is confirmed by the presence of characteristic C=O and C=N stretching vibrations in their infrared spectra.

Construction of Fused Heterocyclic Systems

The reactivity of this compound makes it an excellent precursor for the construction of various nitrogen-containing five-membered heterocyclic rings. These reactions typically involve cyclocondensation with appropriate one- or two-carbon synthons.

1,3,4-Oxadiazoles: Cyclodehydration of the acetohydrazide can lead to the formation of a 1,3,4-oxadiazole (B1194373) ring. This transformation can be achieved using various reagents, such as refluxing with carbon disulfide in a basic medium. Another method involves the oxidative cyclization of N-acylhydrazones derived from the parent hydrazide.

1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved by reacting the acetohydrazide with compounds like phenyl isothiocyanate to form a thiosemicarbazide (B42300) intermediate. Subsequent ring closure of this intermediate in an alkaline medium yields the corresponding 4-phenyl-5-(acridin-10(9H)-ylmethyl)-4H-1,2,4-triazole-3-thiol.

The utility of this compound as a synthon is well-established for creating diverse heterocyclic systems, including 1,3,4-oxadiazoles and 1,2,4-triazoles.

1,3,4-Oxadiazole Formation

The synthesis of 1,3,4-oxadiazole rings from acid hydrazides is a well-established transformation in heterocyclic chemistry. nih.govnih.gov A common and effective method involves the reaction of the acid hydrazide with various aromatic carboxylic acids in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃). nih.gov This reaction proceeds through the formation of an intermediate N,N'-diacylhydrazine, which then undergoes intramolecular cyclodehydration to yield the stable 2,5-disubstituted 1,3,4-oxadiazole ring.

Another versatile route to 1,3,4-oxadiazoles involves the reaction of the starting hydrazide with carbon disulfide in an alcoholic solution of potassium hydroxide. orientjchem.org This reaction forms a potassium dithiocarbazinate salt, which can be further cyclized.

Table 1: General Conditions for 1,3,4-Oxadiazole Formation

| Reagents | Conditions | Product Type |

|---|---|---|

| Aromatic Carboxylic Acids, POCl₃ | Reflux | 2-(9-oxoacridin-10(9H)-yl)methyl-5-aryl-1,3,4-oxadiazole |

1,2,4-Triazole Synthesis

The conversion of this compound into 1,2,4-triazole derivatives can be effectively achieved through the formation of a thiosemicarbazide intermediate. orientjchem.org This is typically accomplished by reacting the hydrazide with an aryl or alkyl isothiocyanate in a suitable solvent like ethanol. orientjchem.orgresearchgate.net The resulting N-acylthiosemicarbazide is then cyclized by heating in an alkaline medium, such as aqueous sodium hydroxide. orientjchem.orgscispace.com This base-catalyzed intramolecular cyclization involves the elimination of a water molecule to afford the corresponding 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.

Alternatively, refluxing the hydrazide with carbon disulfide and potassium hydroxide, followed by the addition of hydrazine hydrate, also yields the 4-amino-1,2,4-triazole-3-thiol (B7722964) derivative. chem-soc.si

Table 2: General Conditions for 1,2,4-Triazole Synthesis

| Reagents | Conditions | Intermediate/Product Type |

|---|---|---|

| 1. Aryl isothiocyanate, EtOH | 1. Reflux | 1-((2-(9-oxoacridin-10(9H)-yl)acetyl)-4-arylthiosemicarbazide |

| 2. NaOH (aq) | 2. Reflux | 4-aryl-5-((9-oxoacridin-10(9H)-yl)methyl)-4H-1,2,4-triazole-3-thiol |

| 1. CS₂, KOH / EtOH | 1. Reflux | Potassium dithiocarbazinate salt |

1,3,4-Thiadiazole Derivatization

The synthesis of 1,3,4-thiadiazoles from this compound often utilizes the same thiosemicarbazide intermediate prepared for triazole synthesis. bu.edu.eg Instead of base-catalyzed cyclization, the thiosemicarbazide is treated with a strong dehydrating acid, such as concentrated sulfuric acid or phosphorus oxychloride. bu.edu.eg This acid-catalyzed cyclization promotes the formation of the 2-amino-1,3,4-thiadiazole (B1665364) ring system.

Table 3: General Conditions for 1,3,4-Thiadiazole Derivatization

| Starting Material | Reagents | Conditions | Product Type |

|---|

Introduction of Fluorine-Containing Fragments

Preparation of Hydroxamic Acid Analogues

Hydroxamic acids are typically synthesized from carboxylic acids or their corresponding esters. The direct conversion of a hydrazide to a hydroxamic acid is not a standard synthetic route. The most logical precursor for preparing the hydroxamic acid analogue of this compound is 2-(9-oxoacridin-10(9H)-yl)acetic acid. bldpharm.comptfarm.pl This acid can be activated, for example, by conversion to an acid chloride or through the use of coupling agents, followed by reaction with hydroxylamine (B1172632) or a protected form of hydroxylamine to yield the desired 2-(9-oxoacridin-10(9H)-yl)acetohydroxamic acid.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Phosphorus oxychloride |

| Carbon disulfide |

| Potassium hydroxide |

| 2-(9-oxoacridin-10(9H)-yl)methyl-5-aryl-1,3,4-oxadiazole |

| 5-((9-oxoacridin-10(9H)-yl)methyl)-1,3,4-oxadiazole-2(3H)-thione |

| Aryl isothiocyanate |

| Sodium hydroxide |

| 1-((2-(9-oxoacridin-10(9H)-yl)acetyl)-4-arylthiosemicarbazide |

| 4-aryl-5-((9-oxoacridin-10(9H)-yl)methyl)-4H-1,2,4-triazole-3-thiol |

| Hydrazine hydrate |

| 4-amino-5-((9-oxoacridin-10(9H)-yl)methyl)-4H-1,2,4-triazole-3-thiol |

| Sulfuric acid |

| N-aryl-5-((9-oxoacridin-10(9H)-yl)methyl)-1,3,4-thiadiazol-2-amine |

| 5-trifluoromethyl-1,3-cyclohexanedione |

| 2-(9-oxoacridin-10(9H)-yl)acetic acid |

| Hydroxylamine |

Computational and Theoretical Investigations of 2 9 Oxoacridin 10 9h Yl Acetohydrazide and Its Derivatives

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in predicting the behavior and properties of molecules. These theoretical methods provide insights into the electronic structure, stability, and reactivity of compounds like 2-(9-oxoacridin-10(9H)-yl)acetohydrazide, guiding further experimental work.

Thermodynamic Parameters and Activation Energy Profiling

Theoretical calculations of thermodynamic characteristics and activation energy are crucial for understanding the kinetics of chemical reactions. For the synthesis of this compound via the liquid-phase hydrazinolysis of its corresponding butyl ester, theoretical calculations have been performed. Using the GAMESS program, the activation energy for the formation of this compound was calculated to be 60.47 kJ/mol. nih.gov

In a comparative study, the activation energy for a derivative, 2-(2-methyl-9-oxoacridin-10(9H)-yl)acetohydrazide, was found to be significantly lower at 27.09 kJ/mol. nih.gov This suggests that the reaction involving the methyl-substituted derivative proceeds more readily. nih.gov Experimental investigations conducted in the temperature range of 298–343 K confirmed these theoretical predictions, finding activation energies of 15.78 kJ/mol and 7.24 kJ/mol for the respective reactions, which showed that the reaction has a second order of bimolecular substitution. nih.gov

| Compound | Theoretical Activation Energy (kJ/mol) | Experimental Activation Energy (kJ/mol) |

|---|---|---|

| This compound | 60.47 | 15.78 |

| 2-(2-methyl-9-oxoacridin-10(9H)-yl)acetohydrazide | 27.09 | 7.24 |

Conformational Analysis and Isomeric Studies

The biological activity and physical properties of molecules are often dictated by their three-dimensional structure, including the specific arrangement of atoms (conformation) and the spatial orientation of groups (isomerism). For derivatives of this compound, particularly N-acylhydrazones, these structural aspects are of significant interest.

E/Z and Syn/Anti Isomerism of N-Acylhydrazone Derivatives

N-acylhydrazone derivatives of this compound can exhibit geometric and conformational isomerism. nih.gov Geometric isomerism arises from the restricted rotation around the carbon-nitrogen double bond (C=N) of the imine group, leading to E (entgegen) and Z (zusammen) isomers. nih.govfabad.org.tr Generally, the E isomer is thermodynamically more stable and therefore predominates, particularly in polar solvents like DMSO. nih.govresearchgate.net The Z isomer can sometimes be detected in less polar solvents where it may be stabilized by intramolecular hydrogen bonds. fabad.org.trresearchgate.net

In addition to E/Z isomerism, N-acylhydrazones can also exist as conformational isomers (rotamers) due to restricted rotation around the N-N single bond, described as syn and anti conformers. nih.gov Specifically, these are often referred to as synperiplanar and antiperiplanar conformers, which can be in equilibrium in solution. nih.govbiointerfaceresearch.com NMR spectra often show two sets of signals for certain protons, indicating the presence of this equilibrium mixture of conformers at room temperature. nih.govresearchgate.net The synperiplanar conformer is often favored in polar solvents due to its capacity for intermolecular interactions. nih.gov

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of ligands with target proteins, such as bacterial enzymes.

Simulation of Interactions with Bacterial Transcriptional Regulatory Enzymes

The acridine (B1665455) scaffold, the core of this compound, is known for its ability to intercalate into DNA. nih.gov This mechanism is fundamental to its antibacterial properties, as it can interfere with DNA-dependent processes like transcription. Studies on acridine derivatives have shown they can inhibit bacterial transcription by directly interfering with the association between DNA and RNA polymerase. nih.gov For example, Acridine Orange has been shown to inhibit the in vitro transcription of supercoiled DNA by purified E. coli RNA polymerase. nih.gov The effectiveness of this inhibition correlates with the drug's ability to unwind DNA supercoils, which in turn disrupts the formation of the DNA-enzyme complex. nih.gov This established interaction of the acridine moiety with key components of the bacterial transcription machinery suggests that derivatives of this compound could operate through a similar mechanism.

Prediction of Binding to Bacterial DNA Gyrase

Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and recombination, making it a well-established target for antibacterial agents. nih.govmdpi.com Molecular docking simulations are frequently used to predict how novel inhibitors might bind to this enzyme. nih.govnih.gov The binding affinity is often reported as a docking score or binding free energy, typically in kcal/mol, with lower values indicating a more favorable interaction. nih.gov

Modeling of Binding to Cyclooxygenase (COX) Isoforms

Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, existing in two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a significant role in inflammation and pain. nih.gov As such, the development of selective COX-2 inhibitors remains a key area of research to minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Computational methods such as molecular docking are frequently employed to predict the binding affinity and orientation of potential inhibitors within the active sites of COX isoforms. nih.govmdpi.com These studies help in understanding the structure-activity relationships and in the rational design of more potent and selective inhibitors.

A comprehensive search of scientific literature did not yield specific molecular docking or computational modeling studies focused on the binding of this compound or its direct derivatives to either COX-1 or COX-2. However, the general approach for such an investigation would involve docking the compound into the crystal structures of COX-1 and COX-2. For instance, studies on other chemical series have utilized molecular docking to identify key interactions with amino acid residues in the active site, such as Arg120 and Tyr355, which are crucial for inhibitor binding. The selectivity of inhibitors for COX-2 is often attributed to their ability to bind to a secondary pocket present in the COX-2 active site, which is absent in COX-1.

While direct computational data for this compound is not available, the broader class of N-acylhydrazone derivatives has been investigated for COX inhibition, showing affinity for both isoforms but with a general preference for COX-2. nih.gov

Computational Assessment of STING Receptor Agonism

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an immune response, making it a promising target for cancer immunotherapy and antiviral therapies. nih.gov The development of small-molecule STING agonists is an active area of research.

Computational studies have been instrumental in identifying and optimizing novel STING agonists. Virtual screening and molecular docking are used to predict how compounds bind to the STING dimer and induce the conformational changes necessary for its activation. plos.org

Recent research has identified the acridone (B373769) scaffold, the core structure of this compound, as a promising pharmacophore for the development of STING agonists. nih.govbohrium.com A study focused on designing acridone analogues inspired by murine-specific STING agonists led to the identification of several compounds with potent human STING agonistic activity. nih.govresearchgate.net

One particularly potent compound, designated 12b , which features an acridone core, was found to be a direct human STING agonist with activity comparable to the natural ligand 2'3'-cGAMP. nih.gov Protein binding assays confirmed that these acridone analogues could directly bind to human STING, with compound 12b showing the strongest binding affinity. nih.gov

Further computational work on a fluorinated acridone analogue, [¹⁹F]F-CRI1 , designed for PET imaging of STING, included molecular docking simulations to confirm its binding mode to the human STING protein (PDB code: 4EF4). acs.org The study reported a docking score of -5.295 kcal/mol, indicating a favorable binding interaction. acs.org Docking studies of another acridone-based STING inhibitor, compound 11 , revealed that it binds to the STING dimer in an "open" inactive conformation, thereby acting as a competitive antagonist to the endogenous ligand 2'3'-cGAMP. nih.gov

These findings suggest that the acridone moiety present in this compound is a key structural feature for interaction with the STING receptor. Although direct computational assessment of this compound as a STING agonist has not been specifically reported, the existing data on related acridone derivatives provide a strong rationale for its potential in this regard.

Below is a data table summarizing the findings for related acridone derivatives in computational and binding studies with the STING receptor.

| Compound | Target | Method | Finding | Reference |

| 12b | Human STING | Protein Assay | Strongest binding affinity among tested acridone analogues | nih.gov |

| [¹⁹F]F-CRI1 | Human STING | Molecular Docking | Docking Score: -5.295 kcal/mol | acs.org |

| Compound 11 | Human STING | Molecular Docking | Binds to the inactive "open" conformation | nih.gov |

Biological Activities and Mechanistic Elucidation of 2 9 Oxoacridin 10 9h Yl Acetohydrazide Analogues

Anticancer and Antitumor Research Endeavors

Acridine (B1665455) derivatives have a long history as chemotherapeutic agents, with their anticancer properties being a primary focus of modern drug discovery. nih.gov The planar nature of the acridine core is a key structural feature that dictates its primary mechanisms of action against neoplastic cells. nih.goveurekaselect.com

A principal mechanism by which acridine analogues exert their cytotoxic effects is through DNA intercalation. eurekaselect.com The flat, aromatic structure of the acridine ring system allows it to slip between the base pairs of the DNA double helix, a process driven by π-π stacking interactions. proquest.comnih.gov This insertion physically distorts the helical structure of DNA, creating obstacles that interfere with critical cellular machinery. nih.gov Consequently, fundamental processes such as DNA replication and transcription are inhibited, preventing cancer cell proliferation and leading to cell death. eurekaselect.comproquest.com The biological activity of these compounds is often directly related to the planarity of their aromatic structures, which facilitates this intercalation. nih.gov This DNA-binding property is not only a direct method of cytotoxicity but also serves to anchor the molecules, allowing attached side chains or functional groups to interact with other cellular targets. proquest.com

Beyond simple intercalation, many acridine analogues function as potent inhibitors of topoisomerases, particularly topoisomerase II (Topo II). mdpi.comingentaconnect.com These enzymes are vital for managing DNA topology during replication, transcription, and chromosome segregation by creating transient breaks in the DNA strands. mdpi.commdpi.com Acridine derivatives can act as "topoisomerase poisons," stabilizing the transient complex formed between topoisomerase II and DNA. mdpi.comnih.gov This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of permanent double-strand breaks. mdpi.comnih.gov The resulting DNA damage is highly toxic to rapidly dividing cancer cells, triggering apoptotic pathways and cell death. mdpi.comnih.gov

Amsacrine (B1665488), a well-known acridine derivative, was one of the first synthetic compounds identified as a Topo II inhibitor and is used clinically for treating certain leukemias. mdpi.comnih.gov Research into novel analogues continues to yield compounds with significant inhibitory activity. For instance, certain acridine-thiosemicarbazone derivatives have demonstrated potent inhibition of topoisomerase IIα, with some showing inhibitory effects comparable to amsacrine at a concentration of 100 µM. nih.gov

| Compound | Inhibition of Topoisomerase IIα (at 100 µM) | Reference |

|---|---|---|

| Amsacrine (mAMSA) | Positive Control | nih.gov |

| DL-01 | 77% | nih.gov |

| DL-07 | 74% | nih.gov |

| DL-08 | 79% | nih.gov |

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. nih.gov One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, actively removing chemotherapeutic agents from the cell. researchgate.net

Certain acridone (B373769) analogues have been investigated for their ability to modulate or reverse MDR. nih.gov These compounds can act as P-gp inhibitors, blocking the efflux pump and thereby increasing the intracellular concentration of co-administered anticancer drugs. nih.gov Studies on N10-substituted acridone derivatives and 2-(9-oxoacridin-10(9H)-yl)-N-phenyl acetamide (B32628) derivatives have shown that these compounds can interact with the active site of P-glycoprotein. This suggests a dual-action mechanism, where the compounds not only possess their own anticancer activity but also enhance the efficacy of other drugs by modulating MDR. nih.gov

Antimicrobial Research Applications

The use of acridine derivatives as antimicrobial agents predates their application in cancer therapy, with initial uses as antibacterial and antiseptic agents dating back to the early 20th century. oup.comclockss.org Their mechanism of action in microbes is also often linked to DNA intercalation, disrupting bacterial replication and leading to cell death. nih.gov

Analogues of 2-(9-oxoacridin-10(9H)-yl)acetohydrazide have been evaluated for their efficacy against a range of bacterial pathogens, showing particular promise against Gram-positive bacteria. clockss.org

Numerous studies have demonstrated the potent antibacterial activity of acridine and acridone derivatives against Gram-positive bacteria, including clinically relevant species like Staphylococcus aureus and Bacillus subtilis. rsc.orgeresearchco.com Some newly synthesized acridone compounds exhibited activity against Bacillus subtilis and Staphylococcus aureus. rsc.org For example, certain pyrazole (B372694) substituted 9-anilinoacridine (B1211779) derivatives showed good inhibitory effects against Bacillus subtilis at a concentration of 25 μg/mL. clockss.org

The antibacterial efficacy can be significant, with some derivatives showing minimum bactericidal concentrations (MBC) against methicillin-resistant staphylococci (MRSA) ranging from 4.87 to 19.5 μg/mL. nih.gov The effectiveness of these compounds is often influenced by their structural characteristics, such as cationic ionization and a planar molecular surface, which facilitate interaction with bacterial targets. eresearchco.com

| Compound Class/Derivative | Bacterial Strain | Activity (MIC/MBC) | Reference |

|---|---|---|---|

| Acridone Derivatives | Bacillus subtilis (MTCC 121) | Active | rsc.org |

| Acridone Derivatives | Staphylococcus aureus (MTCC 96) | Active | rsc.org |

| Pyrazole substituted 9-anilinoacridines | Bacillus subtilis | Good inhibition at 25 μg/mL | clockss.org |

| Tacrine/cyclopentaquinoline derivatives | Methicillin-resistant staphylococci | 4.87 to 19.5 μg/mL (MBC) | nih.gov |

Antibacterial Efficacy Studies

Activity against Gram-Negative Bacterial Strains (e.g., Pseudomonas putida, Escherichia coli, Klebsiella pneumoniae)

Analogues of this compound, particularly those incorporating the core acridone structure, have demonstrated notable activity against a range of Gram-negative bacteria. The planar nature of the acridone ring is thought to facilitate intercalation with bacterial DNA, a potential mechanism for their antibacterial action. researchgate.net Research into acridone and 9-aminoacridine (B1665356) derivatives has shown significant antibacterial efficacy against pathogenic strains including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. researchgate.net

Studies on various acridone derivatives have highlighted their potential to combat multidrug-resistant pathogens. For instance, certain derivatives have shown significant activity against P. aeruginosa, a pathogen known for its high resistance to conventional antibiotics. nih.gov The introduction of different functional groups to the acridone core has been a key strategy in enhancing antibacterial potency, with some derivatives exhibiting greater efficacy than standard antibiotics like ciprofloxacin. nih.gov One study revealed that newly synthesized 9-aminoacridine compounds displayed significant antibacterial activity against all tested strains with very low minimum inhibitory concentrations (MIC) compared to standard antibiotics. researchgate.net

The antibacterial activity of these compounds is influenced by their structural features. For example, N10-acetyl-3,4-dimethylacridone demonstrated significant inhibition against P. aeruginosa and E. coli. nih.gov The data from various studies on related acridone and hydrazide derivatives are summarized below.

Table 1: Antibacterial Activity of Acridone and Hydrazide Analogues against Gram-Negative Bacteria

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 9-Aminoacridine Derivatives | Escherichia coli | <62.5 | researchgate.net |

| 9-Aminoacridine Derivatives | Klebsiella pneumoniae | <62.5 | researchgate.net |

| 9-Aminoacridine Derivatives | Pseudomonas aeruginosa | <62.5 | researchgate.net |

| N'-[(substituted phenyl)sulfonyl]-2-(6-substituted-3(2H)-pyridazinone-2-yl)acetohydrazide | Pseudomonas aeruginosa | Equal to Gentamicin | acgpubs.org |

| N10-acetyl-3,4-dimethylacridone (400 mg/mL concentration) | Pseudomonas aeruginosa | 35 mm inhibition zone | nih.gov |

| N10-acetyl-3,4-dimethylacridone (400 mg/mL concentration) | Escherichia coli | 26 mm inhibition zone | nih.gov |

While specific data for Pseudomonas putida is limited in the reviewed literature, the broad-spectrum activity of acridone derivatives against other Pseudomonas species suggests potential efficacy.

Tuberculostatic Potential against Mycobacterium tuberculosis

The hydrazide functional group is a well-known pharmacophore in antitubercular drugs, with isoniazid (B1672263) being a prime example. Consequently, analogues of this compound have been investigated for their potential to inhibit the growth of Mycobacterium tuberculosis. The combination of the acridine nucleus and the hydrazide moiety offers a promising strategy for developing new antitubercular agents.

Acridine alkaloids and their synthetic derivatives have shown activity against both susceptible and multidrug-resistant strains of M. tuberculosis. For example, acridine-9-carboraldehyde was found to be active against pan-sensitive, rifampicin-resistant, and multidrug-resistant strains of M. tuberculosis, with MIC values in the sub-microgram per milliliter range. fortunejournals.com This suggests that the acridine scaffold itself is a key contributor to the antimycobacterial effect.

Furthermore, numerous hydrazone derivatives have been synthesized and evaluated for their tuberculostatic activity. nih.govnih.gov These compounds often target the biosynthesis of mycolic acid, a crucial component of the mycobacterial cell wall, by inhibiting enzymes such as the enoyl-acyl carrier protein reductase (InhA). nih.gov

**Table 2: Tuberculostatic Activity of Acridine and Hydrazone Analogues against *Mycobacterium tuberculosis***

| Compound Type | Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Acridine-9-carboraldehyde | Pan-sensitive | 0.238 | fortunejournals.com |

| Acridine-9-carboraldehyde | Rifampicin resistant | 0.157 | fortunejournals.com |

| Acridine-9-carboraldehyde | Multidrug-resistant | 0.196 | fortunejournals.com |

| Indole-3-carboxaldehyde hydrazone analogue (8b) | H37Rv | 1.6 (IC50) | nih.gov |

| Hydrazide-hydrazone derivative (38) | H37Rv | 1.6 | nih.gov |

These findings underscore the potential of designing hybrid molecules that combine the acridine core with a hydrazide side chain to create potent antitubercular agents.

Anti-inflammatory and Analgesic Research

Hydrazide and hydrazone derivatives are recognized for their anti-inflammatory and analgesic properties. nih.govhygeiajournal.complos.orgnih.gov The structural framework of this compound analogues allows for interactions with key enzymes involved in the inflammatory cascade.

Research has shown that various hydrazone derivatives can significantly reduce paw edema in carrageenan-induced inflammation models in rats. nih.govhygeiajournal.com For instance, certain N-pyrrolylcarbohydrazide and pyrrole (B145914) hydrazone derivatives have demonstrated significant, dose-dependent anti-inflammatory effects. nih.gov Similarly, in analgesic assays such as the acetic acid-induced writhing test, hydrazone compounds have been shown to significantly reduce nociceptive behavior in mice. plos.orgnih.gov One study found that a particular hydrazone derivative reduced acetic acid-induced writhing by as much as 96%. plos.org

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins, key mediators of inflammation and pain. plos.org

Table 3: Anti-inflammatory and Analgesic Activity of Hydrazide/Hydrazone Analogues

| Compound Type | Assay | Dose | % Inhibition / Effect | Reference |

|---|---|---|---|---|

| Nicotinic acid hydrazide derivative | Carrageenan-induced paw edema | 50 mg/kg | 37.29% | hygeiajournal.com |

| N-pyrrolylcarbohydrazide (1) | Carrageenan-induced paw edema (3rd hr) | 20 mg/kg | Significant reduction (p=0.022) | nih.gov |

| Pyrrole hydrazone derivative (1A) | Carrageenan-induced paw edema (3rd hr) | 20 mg/kg | Significant reduction (p<0.001) | nih.gov |

| Hydrazone derivative (H2) | Acetic acid writhing test | 20 mg/kg | 96.00% | plos.org |

| Hydrazone derivative (H4) | Acetic acid writhing test | 40 mg/kg | 96.00% | plos.org |

| Hydrazide derivative (15b) | Acetic acid writhing test | Not specified | Higher than mefenamic acid | nih.gov |

Mechanism of Cyclooxygenase Inhibition

The primary mechanism behind the anti-inflammatory and analgesic effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. nih.gov COX enzymes, which exist as two main isoforms (COX-1 and COX-2), catalyze the conversion of arachidonic acid to prostaglandins. nih.gov While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. nih.gov

Analogues of this compound are thought to exert their anti-inflammatory effects through the inhibition of COX enzymes. The structural features of these compounds allow them to bind to the active site of COX, preventing the binding of arachidonic acid and thereby blocking prostaglandin (B15479496) synthesis. plos.org Molecular docking studies on some hydrazone derivatives have suggested an ability to block the COX-2 enzyme. plos.org The absence of a carboxylic acid group in some of these newer inhibitors, a common feature in traditional NSAIDs, suggests a different binding mode within the COX-2 active site, potentially leading to increased selectivity and a better side-effect profile. researchgate.net

Antimalarial Activity Profiling

The acridine nucleus is a well-established pharmacophore in antimalarial drug discovery, with compounds like quinacrine (B1676205) being historical examples. Modern research continues to explore acridone and hydrazone derivatives for their activity against Plasmodium falciparum, the deadliest species of malaria parasite.

Studies on new acridinone (B8587238) derivatives have identified compounds with submicromolar efficacy against P. falciparum and low cytotoxicity, making them promising candidates for further development. nih.gov For instance, 1-fluoro-10-(3-methyl-2-butenyl)-9(10H)-acridinone was identified as a hit compound with an IC50 value of less than 0.2 µg/mL and a high selectivity index. nih.gov

Hydrazone derivatives have also demonstrated potent antiplasmodial activities. malariaworld.orgmalariaworld.org Novel hydrazone compounds have been shown to inhibit the proliferation of both drug-sensitive and drug-resistant strains of P. falciparum in the low micromolar to nanomolar range. malariaworld.orgmalariaworld.org Furthermore, some of these compounds exhibit multi-stage activity, inhibiting parasite development in both the human host and the mosquito vector. malariaworld.orgmalariaworld.org

**Table 4: Antimalarial Activity of Acridone and Hydrazone Analogues against *Plasmodium falciparum***

| Compound Type | Strain | IC50 | Reference |

|---|---|---|---|

| 1-Fluoro-10-(3-methyl-2-butenyl)-9(10H)-acridinone (IIa) | Not specified | < 0.2 µg/mL | nih.gov |

| 4-Aminoquinoline hydrazone analogues | K1 (multidrug-resistant) | 0.026 - 49 µM | semanticscholar.orgresearchgate.net |

| Novel hydrazone compounds (CB series) | Drug-resistant/sensitive | Low µM to nM range | malariaworld.orgmalariaworld.org |

Applications as Molecular Probes in Biological Systems

The unique photophysical properties and DNA-intercalating ability of the acridone scaffold make its derivatives valuable tools in molecular biology, particularly as molecular probes.

Research Tools for DNA-Protein Interaction Studies

Acridone derivatives have been extensively studied for their interaction with DNA. nih.gov The planar tricyclic ring system allows these molecules to intercalate between the base pairs of the DNA double helix. nih.govresearchgate.net This property has been harnessed to develop probes for studying the structure and function of DNA and its interactions with proteins.

N10-alkylated 2-bromoacridones, for example, have been shown to bind to calf thymus DNA with high affinity. nih.gov Molecular dynamics simulations have provided insights into the binding modes of these acridones to DNA. nih.gov Furthermore, novel acridone derivatives have been synthesized to act as stabilizers of G-quadruplex (G4) DNA structures, which are found in telomeres and the promoter regions of oncogenes like c-myb. nih.govmdpi.com By selectively binding to and stabilizing these structures, these compounds can modulate gene expression and serve as probes to study the role of G4 DNA in cellular processes. The fluorescence properties of some acridone derivatives are sensitive to their local environment, which allows for the monitoring of DNA binding and conformational changes through techniques like fluorescence spectroscopy. nih.gov

Structure Activity Relationship Sar Studies for 2 9 Oxoacridin 10 9h Yl Acetohydrazide Derivatives

Impact of Acridone (B373769) Moiety Substitutions on Biological Efficacy

The biological efficacy of 2-(9-oxoacridin-10(9H)-yl)acetohydrazide derivatives is significantly influenced by the nature and position of substituents on the acridone moiety. Research has shown that the introduction of specific functional groups at various positions on this tricyclic system can either enhance or diminish the compound's biological activity.

Electron-donating groups, for instance, have been shown to positively impact the anticancer activity of acridone derivatives. A study highlighted that the presence of an electron-donating group at the C2 position of the acridone ring was associated with increased anticancer activity. nih.gov Similarly, another analysis of structure-activity relationships found that compounds featuring an electron-donating group at the 7- or 8-position of the acridone moiety exhibited greater activity. nih.gov This enhancement is potentially due to more effective interaction of these molecules with DNA. nih.gov In contrast, substitutions at other positions can have a negligible or even detrimental effect. For example, the presence of a chloro group at the C6 position and substitutions at the C4 position of the acridone ring were found to have no significant impact on activity. nih.gov Furthermore, in a specific series of acridone-1,2,4-oxadiazole-1,2,3-triazole hybrids, derivatives with methoxy, chlorine, or bromine groups at the 2- or 4-positions of the acridone ring displayed no observable activity. nih.gov

The size and nature of alkyl substituents also play a role. In one study, a butyl group at the 2-position of the acridone moiety rendered the molecule more active than derivatives containing smaller ethyl or methyl groups at the same position. nih.gov Additionally, dimethyl substitutions at the 3 and 4 positions of the acridone ring are thought to increase the steric bulk, which could enhance the compound's hydrophobic interactions with microbial DNA. nih.gov

Table 1: Effect of Acridone Moiety Substitutions on Biological Activity

| Position of Substitution | Type of Substituent | Observed Effect on Biological Activity |

|---|---|---|

| C2 | Electron-donating group (e.g., -OCH3) | Increased anticancer activity. nih.gov |

| C2 | Butyl group | More active than ethyl or methyl groups. nih.gov |

| C2, C4 | Methoxy, Chlorine, Bromine | No observable activity in a specific series. nih.gov |

| C3, C4 | Dimethyl | May enhance hydrophobic interactions with DNA. nih.gov |

| C4, C6 | General substitution, Chloro group | No discernible effect on activity. nih.gov |

| C7, C8 | Electron-donating group | Increased activity, possibly via enhanced DNA interaction. nih.gov |

Influence of Acetohydrazide Side Chain Modifications on Activity Profiles

Modifications to the acetohydrazide side chain of this compound are crucial in determining the activity profiles of these derivatives. The hydrazide linker itself is a key structural component, and alterations, particularly the formation of N-acylhydrazones, significantly impact biological outcomes.

N-acylhydrazones, which contain the -CO-NH-N= unit, are a significant class of derivatives. The introduction of this pharmacophore can lead to potent biological activities. Structure-activity relationship (SAR) studies on a series of acridine-based N-acylhydrazone derivatives revealed that the nature of the substituent on the terminal aryl ring of the hydrazone moiety plays a critical role in both DNA binding and anticancer activity. Specifically, it was found that electron-withdrawing groups such as -F, -Cl, and -Br were favorable for activity. In one series of (acridin-4-yl)benzohydrazides, the activity decreased in the order of F > H > Cl > Br, with the fluoro-substituted derivative exhibiting the highest DNA binding constant.

The length and nature of the linker between the acridone core and other functional groups are also important. While direct modifications to the acetyl part of the acetohydrazide are less commonly reported, the use of different types of linkers in related compounds suggests this is a critical area for SAR. For example, studies on other heterocyclic compounds have shown that both linear and branched hydrazide linkers can be used to form hydrogels, and their structure affects the resulting material's properties, which can be analogous to how linker modifications affect drug-receptor interactions.

Table 2: Influence of Acetohydrazide Side Chain Modifications (as N-Acylhydrazones)

| Modification | Substituent on Terminal Benzoyl Group | Order of Activity/Binding |

|---|---|---|

| N-Acylhydrazone formation | -F | Highest DNA binding constant and activity in the tested series. |

| N-Acylhydrazone formation | -H | Higher activity than -Cl and -Br. |

| N-Acylhydrazone formation | -Cl | Moderate activity. |

| N-Acylhydrazone formation | -Br | Lowest activity in the tested series. |

Role of Terminal Ring Systems and Heterocyclic Substituents in Biological Activity and Selectivity

The incorporation of terminal ring systems and various heterocyclic substituents at the end of the acetohydrazide side chain is a key strategy for modulating the biological activity and selectivity of acridone derivatives. These terminal moieties can engage in specific interactions with biological targets, leading to enhanced potency and, in some cases, novel mechanisms of action.

For instance, the introduction of a 1,2,3-triazole ring linked to the acridone core has been shown to produce compounds with significant biological activity. In one study, an acridine-triazole-pyrimidine hybrid demonstrated potent topoisomerase II inhibitory activity. The nature of the substituent on a pendant benzyl (B1604629) group attached to a triazole linker was also found to be important, with a 4-chloro substituent showing the best ability to inhibit acetylcholinesterase, while strong electron-withdrawing nitro groups led to decreased activity. nih.gov

Other heterocyclic systems have also proven effective. A derivative containing a 4-methoxyphenyl-1,2,4-oxadiazole moiety attached to the acridone core was identified as the most active in its series against acetylcholinesterase. nih.gov This highlights the importance of the specific heterocyclic ring system and its substitution pattern.

Furthermore, non-heterocyclic terminal groups can also confer significant activity. A series of novel acridine (B1665455) derivatives bearing a terminal N,N-diethylamine moiety were found to exhibit superior multidrug resistance (MDR)-reversing activities, suggesting these compounds may act as inhibitors of P-glycoprotein. nih.gov In a different class of compounds, the 9-(pyridin-2'-yl)-aminoacridines, it was determined that electron-withdrawing groups on the terminal pyridine (B92270) ring enhanced the interaction with double-stranded DNA. mdpi.com

Table 3: Effect of Terminal Ring Systems and Substituents on Biological Activity

| Terminal Moiety | Substituent | Target/Activity Profile |

|---|---|---|

| 1,2,3-Triazole-Pyrimidine | - | Potent Topoisomerase II inhibition. |

| 1,2,4-Oxadiazole | 4-Methoxyphenyl | Acetylcholinesterase inhibition. nih.gov |

| Triazole-linked Benzyl | 4-Chloro | Best acetylcholinesterase inhibition in its series. nih.gov |

| Triazole-linked Benzyl | Nitro group | Decreased activity. nih.gov |

| N,N-diethylamine | - | MDR-reversing activity. nih.gov |

| Pyridine (on aminoacridine) | Electron-withdrawing groups | Promoted interaction with DNA. mdpi.com |

Future Perspectives and Advanced Research Directions

Design and Synthesis of Next-Generation Hybrid Molecules

The acetohydrazide moiety of the title compound is a versatile chemical handle, enabling the synthesis of a diverse array of derivatives. dnu.dp.ua Its reactivity is widely exploited for the creation of various nitrogen-containing heterocyclic systems, which are prevalent pharmacophores in medicinal chemistry. dnu.dp.ua Future research will focus on molecular hybridization, a strategy that involves combining the acridone (B373769) scaffold with other bioactive molecules to create synergistic effects, enhance target specificity, and overcome challenges like drug resistance. nih.govnih.gov

Key synthetic strategies and future hybrid concepts include:

Triazole Hybrids: Utilizing "click chemistry," the hydrazide can be converted to an azide (B81097) and subsequently reacted with various alkynes. This approach allows for the creation of acridone-triazole hybrids. The triazole ring is metabolically stable and can mimic an amide bond, facilitating interactions with biological targets. nih.gov Combining the acridone core with moieties known to inhibit enzymes like topoisomerase II can lead to potent anticancer agents. nih.gov

Hydrazone and Amide Derivatives: Condensation of the hydrazide with various aldehydes and ketones yields Schiff bases (hydrazones), while reaction with activated carboxylic acids produces N-acylhydrazones or other amide derivatives. A study on related 2-(9-oxoacridin-10(9H)-yl)-N-phenyl acetamides demonstrated significant cytotoxic activity against breast (MCF-7), cervical (HeLa), and lung (A-549) cancer cell lines. nih.gov Future work will explore a wider range of substituents to optimize this activity.

Heterocyclic Conjugates: The hydrazide group serves as a key intermediate for synthesizing more complex heterocyclic systems like 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles. dnu.dp.ua These rings are known to be biologically active, and their incorporation into the acridone structure could unlock new therapeutic possibilities.

Sulfonamide Hybrids: Coupling the acridone-hydrazide scaffold with various sulfonyl chlorides could generate hydrazide-sulfonamide hybrids. This class of compounds has shown promise as highly selective inhibitors of specific enzyme isoforms, such as carbonic anhydrases associated with tumors. nih.gov

| Hybrid Class | Synthetic Precursor | Potential Biological Target | Therapeutic Area |

|---|---|---|---|

| Acridone-Triazole Conjugates | Acridone-azide + Substituted Alkyne | Topoisomerase II | Oncology |

| Acridone-Hydrazones | 2-(9-oxoacridin-10(9H)-yl)acetohydrazide + Aldehyde/Ketone | Various enzymes, Receptors | Oncology, Infectious Diseases |

| Acridone-Oxadiazoles | This compound | Multiple targets | Various |

| Acridone-Sulfonamides | Acridone-hydrazide + Sulfonyl Chloride | Carbonic Anhydrases (e.g., CA IX) | Oncology |

In-depth Mechanistic Investigations at the Molecular Level

While the anticancer potential of acridone derivatives is well-established, a deeper understanding of their precise mechanisms of action is crucial for developing safer and more effective drugs. The unique planar structure of the acridone ring allows it to function as a DNA intercalator and an inhibitor of key enzymes like topoisomerases and telomerases. nih.govrsc.org Future research will employ advanced analytical and computational techniques to elucidate these interactions at an atomic level.

Key areas for mechanistic investigation include:

DNA Intercalation and Enzyme Inhibition: High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, will be used to visualize how these molecules bind to DNA and inhibit enzymes like topoisomerase I/II. rsc.org Molecular dynamics simulations can further clarify the stability and dynamics of these interactions, guiding the design of derivatives with enhanced binding affinity and specificity. nih.gov

Multi-Targeting Effects: Many acridone derivatives exhibit cytotoxicity through multiple mechanisms, including the inhibition of glycolysis, disruption of mitochondrial oxidative phosphorylation, induction of oxidative stress, and DNA damage. rsc.org Future proteomic and metabolomic studies will aim to identify the full spectrum of proteins and metabolic pathways affected by this compound and its next-generation hybrids.

Modulation of Drug Resistance: Acridone-based compounds have shown potential in overcoming multidrug resistance (MDR) in cancer cells, possibly by inhibiting efflux pumps like P-glycoprotein (P-gp). nih.govnih.gov In silico docking simulations have predicted that acridone derivatives can interact favorably with the ATP-binding site of P-gp. nih.gov Future studies will focus on validating these interactions and designing potent P-gp inhibitors to be used in combination therapies.

Development of Targeted Molecular Tools and Probes

The inherent fluorescence of the acridone nucleus is one of its most valuable properties for advanced research applications. nih.gov This feature, combined with the synthetic tractability of the hydrazide group, makes this compound an excellent scaffold for developing sophisticated molecular tools for diagnostics and cell biology.

Future directions in this area include:

Fluorescent Probes for Bioimaging: The acridone core's strong fluorescence can be harnessed to create probes for visualizing biomolecules and cellular processes. nih.gov By attaching specific targeting moieties (e.g., ligands for cell surface receptors) to the hydrazide group, researchers can develop probes that accumulate in specific organelles or cell types. Acridone derivatives have already been successfully used for one- and two-photon fluorescence imaging in cells and even whole organisms like zebrafish. acs.orgnih.gov

Chemoselective Ligation Tools: The hydrazide functional group is ideal for chemoselective ligation strategies, such as reacting with aldehydes or ketones on biomolecules to form stable hydrazone linkages. rsc.org This allows for the precise labeling of proteins or cell surfaces. An acridone-based scaffold could be used to deliver multiple copies of a specific drug, ligand, or label to a target molecule. rsc.org

Affinity-Based Probes for Target Identification: By conjugating the molecule with a tag like biotin (B1667282) via the hydrazide linker, researchers can create affinity-based probes. nih.gov These tools can be used to pull down their protein binding partners from cell lysates, allowing for the identification of previously unknown drug targets and a deeper understanding of the compound's mechanism of action. nih.gov

| Tool/Probe Type | Key Feature | Application | Example Strategy |

|---|---|---|---|

| Fluorescent Bioimaging Probes | Inherent fluorescence of the acridone core | Live-cell imaging, tracking molecular events | Conjugating a receptor-specific ligand to the hydrazide group |

| Chemoselective Labeling Agents | Reactivity of the hydrazide group | Tagging and modifying specific biomolecules | Reacting the hydrazide with aldehyde-rich surfaces on cells |

| Affinity-Based Probes | Synthetically accessible handle for biotinylation | Identification of protein targets (proteomics) | Immobilizing a biotin-tagged derivative on an avidin (B1170675) support for affinity chromatography |

Q & A

Basic: How can researchers optimize the synthesis of 2-(9-oxoacridin-10(9H)-yl)acetohydrazide to improve yield and purity?

Methodological Answer:

To optimize synthesis, focus on solvent selection, catalyst use, and temperature control. Evidence suggests methanol as a superior solvent compared to water due to enhanced reaction rates and yield (90% reported in methanol) . Using potassium hydroxide (KOH) as a catalyst at 343 K accelerates the reaction, with thermodynamic data (ΔH° < 0, S° > 0) indicating exothermicity and entropy-driven processes. A comparative table of conditions is provided:

| Solvent | Temperature | Catalyst | Yield |

|---|---|---|---|

| Methanol | 343 K | KOH | 90% |

| Water | 343 K | KOH | <75% |

Recrystallization from methanol further improves purity, as noted in crystallization protocols .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

Follow GHS guidelines for acute toxicity (Category 4 oral, Category 2 skin/eye irritation) :

- PPE: Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of dust.

- Emergency Measures: For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes. Store in airtight containers away from oxidizers .

Advanced: How do solvent polarity and temperature influence the kinetic behavior of this compound formation?

Methodological Answer:

Kinetic studies reveal solvent polarity and temperature significantly impact reaction rates. Methanol (lower polarity than water) enhances nucleophilic attack during hydrazinolysis, increasing reaction rates . At 343 K, the rate constant (k) doubles compared to 298 K due to higher thermal energy overcoming activation barriers. Use Arrhenius plots (ln k vs. 1/T) to calculate activation energy (Ea) and identify optimal conditions.

Advanced: What experimental approaches can elucidate redox mechanisms involving this compound?

Methodological Answer:

To study redox pathways:

- Cyclic Voltammetry (CV): Measure oxidation/reduction potentials in aprotic solvents (e.g., DMF) with a Ag/AgCl reference electrode.

- Spectroscopic Monitoring: Track UV-Vis absorbance changes during redox reactions (e.g., formation of acridinium intermediates) .

- Isolation of Intermediates: Use flash chromatography or low-temperature crystallization to stabilize reactive species for NMR/IR analysis .

Advanced: How can researchers resolve discrepancies in thermodynamic data (ΔH°, S°) obtained under varying experimental conditions?

Methodological Answer:

Discrepancies often arise from solvent effects or incomplete reaction monitoring. Strategies include:

- Replicate Experiments: Conduct triplicate trials under controlled humidity and inert atmospheres (N2/Ar).

- Calorimetry: Use isothermal titration calorimetry (ITC) to directly measure ΔH° and ΔS° .

- Control Variables: Standardize solvent purity (HPLC-grade) and catalyst concentration to minimize batch variability.

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- X-ray Crystallography: Resolve crystal structure and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

- NMR Spectroscopy: Use 1H/13C NMR in DMSO-d6 to confirm acetohydrazide proton signals (δ 9.5–10.5 ppm for NH groups).

- IR Spectroscopy: Identify carbonyl (C=O) stretches at ~1650 cm⁻¹ and N–H bends at ~3300 cm⁻¹ .

Advanced: What strategies analyze the compound’s potential as a fluorescent marker in biological systems?

Methodological Answer:

- Fluorescence Spectroscopy: Measure quantum yield (Φ) in PBS buffer (pH 7.4) and compare to reference dyes (e.g., fluorescein).

- Confocal Microscopy: Test cellular uptake in live cells (e.g., HeLa) using λex = 350–400 nm and λem = 450–500 nm.

- Photostability Assays: Expose to UV light (365 nm) for 1–24 hours and track intensity decay .

Advanced: How can computational modeling complement experimental studies of this compound?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict redox potentials and electron density maps.

- Molecular Docking: Simulate interactions with biological targets (e.g., DNA topoisomerases) using AutoDock Vina .

Basic: What are the key steps for validating synthetic reproducibility across labs?

Methodological Answer:

- Detailed Protocols: Document solvent volumes (±0.1 mL), stirring rates (RPM), and cooling gradients.

- Inter-Lab Comparisons: Share samples for cross-validation via HPLC (C18 column, methanol/water mobile phase) .

Advanced: How do substituents on the acridine core affect biological activity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.